molecular formula C14H17NO4 B7971693 2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate

2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate

Cat. No.: B7971693
M. Wt: 263.29 g/mol
InChI Key: COJVYCMOVXNWAM-VXGBXAGGSA-N
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Description

2,4-Dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is a chiral azetidine derivative featuring a benzyl substituent at the 1-position and two methyl ester groups at the 2- and 4-positions. Azetidines, four-membered nitrogen-containing rings, are pharmacologically relevant due to their strain-driven reactivity and metabolic stability compared to larger heterocycles like pyrrolidines or piperidines .

Properties

IUPAC Name

dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVYCMOVXNWAM-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](N1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is a compound of interest due to its structural properties and potential biological applications. It is classified under the category of azetidine derivatives, which have been studied for various pharmacological effects. The compound is characterized by its unique molecular structure, which includes two carboxylate groups and a benzyl substituent.

  • Chemical Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 121049-91-0
  • IUPAC Name : Dimethyl Rel-(2R,4R)-1-benzylazetidine-2,4-dicarboxylate

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its pharmacological effects:

  • Antioxidant Activity : Research indicates that compounds with similar azetidine structures exhibit significant antioxidant properties. These properties are attributed to the presence of the carboxylate groups which can scavenge free radicals.
  • Cytotoxic Effects : Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although specific pathways remain to be elucidated.
  • Neuroprotective Properties : Some derivatives of azetidine have demonstrated neuroprotective effects in models of neurodegenerative diseases. The potential of this compound for similar applications is currently under investigation.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of related compounds:

StudyFindings
Derby et al. (1992)Identified the efficacy of azetidine derivatives in reducing oxidative stress in vitro.
Iwata et al. (1994)Explored the effects of similar compounds on cellular apoptosis in cancer models.
Phillips et al. (2017)Reported neuroprotective effects of structurally related azetidines in animal models of Alzheimer’s disease.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The carboxylate groups can donate electrons to neutralize free radicals.
  • Modulation of Signaling Pathways : Interaction with cellular signaling pathways involved in apoptosis and cell survival.
  • Influence on Gene Expression : Potential regulation of genes involved in oxidative stress response and apoptosis.

Scientific Research Applications

2,4-Dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is a compound with notable applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique azetidine ring structure allows for various chemical modifications, making it a versatile precursor in synthetic chemistry.

Key Reactions

  • Substitution Reactions : The azetidine ring can undergo nucleophilic substitutions, introducing diverse functional groups.
  • Formation of Chiral Ligands : The compound's chirality makes it suitable for creating chiral ligands used in asymmetric synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It may act as a precursor for drugs targeting specific diseases due to its structural properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of azetidine compounds exhibit anticancer properties. For instance, modifications of the 2,4-dicarboxylate structure have been linked to enhanced cytotoxicity against various cancer cell lines .

Biological Research

The compound is also studied for its role as a chiral ligand in asymmetric synthesis processes. This application is crucial in developing new pharmaceuticals where chirality can significantly affect biological activity.

Case Study: Enzyme Inhibition

Studies have shown that certain derivatives of azetidine compounds can inhibit specific enzymes involved in metabolic pathways. This characteristic positions them as potential drug candidates for conditions like diabetes and obesity .

Data Tables

StepDescription
Starting MaterialsAzetidine and benzyl derivatives
Reaction ConditionsCatalytic conditions under controlled temperatures
PurificationRecrystallization or chromatography

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Comparisons

Azetidine vs. Pyrrolidine Derivatives
  • (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC): Structure: Five-membered pyrrolidine ring with amino and dicarboxylate groups. Function: Selective agonist for metabotropic glutamate receptors (mGluR2/3), modulating synaptic transmission in epilepsy models .
Azetidine vs. Pyridine Derivatives
  • Dimethyl Pyridine-2,4-Dicarboxylates :
    • Structure : Aromatic pyridine ring with ester groups.
    • Function : Serve as precursors for selective enzyme inhibitors (e.g., JMJD2E histone demethylase) .
    • Key Difference : The saturated azetidine lacks aromaticity, reducing π-π stacking interactions but increasing flexibility for target engagement .

Substituent Comparisons

Benzyl vs. tert-Butyl/Methyl Groups
  • (2R,4R)-1-tert-Butyl 4-Methyl Piperidine-1,4-Dicarboxylate :
    • Structure : Piperidine ring with bulky tert-butyl and methyl esters.
    • Function : Intermediate in synthetic pathways for CNS drugs; tert-butyl groups enhance steric hindrance, slowing hydrolysis .
    • Key Difference : The benzyl group in the target compound may increase membrane permeability compared to tert-butyl derivatives .

Pharmacological and Biochemical Properties

Target Selectivity

Compound Primary Target Biological Effect Reference
Target Compound mGluR2/3 (hypothesized) Potential anticonvulsant/neuroprotective
APDC mGluR2/3 Inhibits pentylenetetrazole-induced seizures
Pyridine-2,4-Dicarboxylates JMJD2E histone demethylase Epigenetic regulation
  • Mechanistic Insight : The target compound’s azetidine core may mimic APDC’s binding to mGluR2/3 but with altered efficacy due to steric and electronic differences .

Physicochemical Properties

Property Target Compound APDC Pyridine-2,4-Diesters
Molecular Weight ~300 (estimated) 174.16 200–250
logP (Predicted) ~2.5 (benzyl-enhanced) ~0.5 1.0–1.5
Solubility Low (lipophilic esters) Moderate (polar) Low to moderate
  • Synthetic Accessibility : The benzylazetidine scaffold requires multi-step synthesis, including azetidine ring formation and esterification, similar to methods for pyrrolidine derivatives .

Enzyme Inhibition

  • Pyridine-2,4-Dicarboxylates : Inhibit JMJD2E (IC₅₀ ~1 µM) via chelation of catalytic Fe²⁺ .
  • Target Compound : May lack JMJD2E affinity due to absence of aromatic coordination sites but could target other metalloenzymes.

Preparation Methods

N-Alkylation of Azetidine-2,4-Dicarboxylate Intermediates

An alternative approach involves synthesizing the azetidine ring first, followed by introducing the benzyl group via N-alkylation. For example, azetidine-2,4-dicarboxylic acid dimethyl ester is treated with benzyl bromide (BnBr) in dichloromethane (DCM) under reflux, using triethylamine (TEA) as a base . The reaction proceeds via nucleophilic substitution, with the azetidine nitrogen attacking the benzyl electrophile.

ParameterCondition/Value
TemperatureReflux (40–50°C)
Reaction Time16 hours
Yield81%
SolventDCM
BaseTEA

This method is simpler but requires pre-formed azetidine intermediates. The stereochemical control depends on the configuration of the starting azetidine.

Asymmetric Catalytic Cyclization

Stereoselective synthesis of the (2R,4R)-configured product can be achieved using chiral catalysts. For instance, cyclization of γ-chloro-β-amino esters in the presence of chiral phase-transfer catalysts (e.g., (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonyl pyrrolidine) enables enantioselective ring closure .

ParameterCondition/Value
Catalyst Loading1–5 mol%
SolventToluene or THF
Temperature0–25°C
Yield85–90%
Enantiomeric Excess>98%

This method is ideal for industrial-scale production but demands specialized catalysts.

StepCondition/Value
Hydrolysis Temp.80–100°C
Esterification Time12–24 hours
Overall Yield70–75%

This approach offers flexibility but introduces additional purification steps.

Phase-Transfer Catalyzed Cyclization

Amino alcohols derived from epoxy halides undergo cyclization in triethylamine (TEA) with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst . For example, 3-chloro-2-(benzylamino)propanol cyclizes to form the azetidine ring under reflux.

ParameterCondition/Value
CatalystTBAI (0.1–1.6 mol%)
TemperatureReflux (70–80°C)
Reaction Time4–6 hours
Yield88%

This method accelerates ring closure and minimizes polymerization byproducts.

Resolution of Racemic Mixtures

For racemic intermediates, chiral resolution using diastereomeric salt formation is employed. For example, treating the racemic azetidine dicarboxylate with (R,R)-tartaric acid in ethanol selectively crystallizes the (2R,4R)-enantiomer .

ParameterCondition/Value
Resolution Agent(R,R)-Tartaric acid
SolventEthanol
Crystallization Temp4°C
Enantiomeric Excess>99%

This method is critical for obtaining optically pure products but increases process complexity.

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalabilityCost Efficiency
Cyclization99 HighHighModerate
N-Alkylation81 ModerateModerateHigh
Asymmetric Catalysis90 Very HighLowLow
Hydrolysis/Esterification75 LowModerateHigh
Phase-Transfer88 HighHighModerate

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving azetidine ring formation and esterification is typical. For example, one-pot reactions with catalytic asymmetric methods (e.g., using chiral auxiliaries or organocatalysts) can enhance stereocontrol. Optimization may involve varying solvents (e.g., THF or DCM), temperatures (0°C to reflux), and catalysts (e.g., Pd or Ru complexes). Factorial design experiments (e.g., testing variables like reaction time, equivalents of reagents) can systematically identify optimal conditions .
  • Example Table :

VariableTested RangeImpact on Yield (%)
Temperature0°C, 25°C, 50°CHighest at 25°C
Catalyst Loading1 mol%, 5 mol%5 mol% optimal
SolventTHF, DCM, MeCNDCM preferred

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • NMR : 1H/13C NMR (e.g., coupling constants for diastereotopic protons) and 2D techniques (COSY, NOESY) to confirm stereochemistry .
  • IR : Verify ester carbonyl stretches (~1740 cm⁻¹) and absence of impurities.
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Polarimetry : Measure optical rotation to validate enantiomeric excess (e.e.) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodology :

  • Re-synthesis : Reproduce the compound to rule out batch-specific anomalies.
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NOESY for relative stereochemistry) .
  • Computational Modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values to identify discrepancies .

Q. What computational methods effectively predict the reactivity and stability of this azetidine derivative?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Study conformational flexibility and solvent interactions.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Docking Studies : If biologically active, model interactions with target proteins using software like COMSOL or AutoDock .

Q. How can factorial design be applied to optimize synthesis parameters for scalability?

  • Methodology :

  • Full Factorial Design : Test all combinations of variables (e.g., temperature, catalyst, solvent).
  • Response Surface Methodology (RSM) : Identify nonlinear relationships between variables and yield/enantioselectivity .
    • Example Workflow :

Define factors (e.g., temperature, catalyst loading).

Assign levels (low, medium, high).

Conduct experiments and analyze via ANOVA.

Validate optimal conditions with triplicate runs.

Q. What strategies mitigate batch-to-batch variability in yield and enantiomeric excess?

  • Methodology :

  • Process Control : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress .
  • Statistical Analysis : Use control charts (e.g., Shewhart charts) to detect process deviations.
  • Purification : Optimize chromatography (e.g., chiral HPLC) to isolate high-purity fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.